molecular formula C22H21BrN4 B2852999 4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline CAS No. 325833-98-5

4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline

Cat. No. B2852999
CAS RN: 325833-98-5
M. Wt: 421.342
InChI Key: VUJQAADLKNBIOV-UHFFFAOYSA-N
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Description

4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline is a useful research compound. Its molecular formula is C22H21BrN4 and its molecular weight is 421.342. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research: Anticancer Agents

The bromo and aniline groups present in the compound suggest its utility in the synthesis of novel anticancer agents. Bromoanilines are often used as intermediates in the production of pharmaceuticals due to their ability to undergo further functionalization . The presence of a triazacyclopenta[cd]azulene moiety could be indicative of a role in the design of drugs targeting specific cancer cell lines, leveraging the structural similarity to natural alkaloids known for their antitumor properties .

Material Chemistry: Electronic Applications

Compounds containing thiophene rings, similar to the phenyl group in the given compound, have been extensively used in material chemistry, particularly in the development of new technologies for electronics . The bromo group can facilitate the coupling reactions necessary for creating conductive polymers, which are essential in the production of organic semiconductors.

Agrochemical Development

Bromoanilines are also significant in the agrochemical industry. They serve as precursors in the synthesis of herbicides, fungicides, and insecticides. The structural complexity of the compound could lead to the development of new agrochemicals with improved specificity and reduced environmental impact .

Synthetic Organic Chemistry: Methodology Development

The compound’s structure, featuring a bromo group and a complex nitrogen-containing ring system, makes it a candidate for developing new synthetic methodologies. It could be used to explore regioselective synthesis, lithiation reactions, and halogen exchange processes, which are fundamental in constructing complex organic molecules .

Biological Studies: Cell Biology

Indole derivatives, which share structural features with the given compound, play a significant role in cell biology. They are involved in various biological processes and are used to study cell signaling pathways, gene expression, and metabolic regulation. The compound could be used to synthesize indole derivatives for these purposes .

Catalysis: Ligand Synthesis

The presence of a bromo group and an aniline moiety indicates that the compound could be used in the synthesis of ligands for catalysis. These ligands could be applied in asymmetric synthesis reactions, such as the Sharpless dihydroxylation, which is pivotal in producing enantiomerically pure substances .

properties

IUPAC Name

4-bromo-N-[(6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4/c23-17-9-11-18(12-10-17)24-14-21-25-27-15-20(16-6-2-1-3-7-16)19-8-4-5-13-26(21)22(19)27/h1-3,6-7,9-12,15,24H,4-5,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJQAADLKNBIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=CC=C4)CNC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline

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